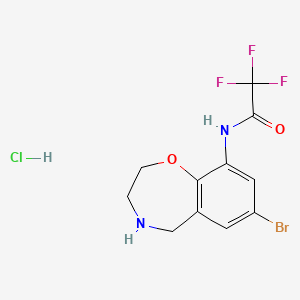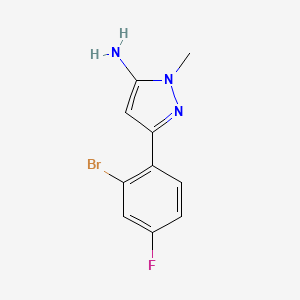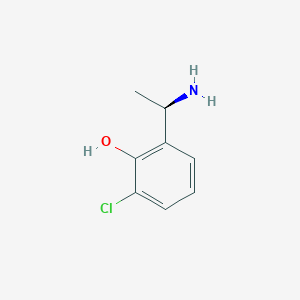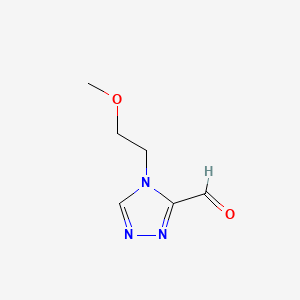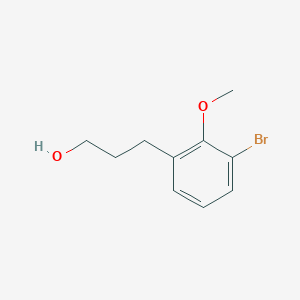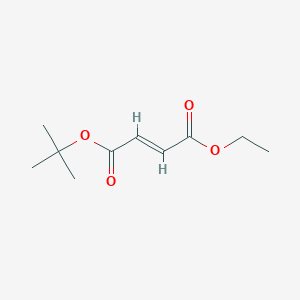
Tert-butyl ethyl fumarate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Tert-butyl ethyl fumarate can be synthesized through the esterification of monoethyl fumarate with tert-butyl alcohol. The reaction typically involves the use of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The process is carried out in a dry dichloromethane solvent at low temperatures (0°C) to ensure the formation of the ester. The reaction mixture is then stirred at room temperature for several hours, followed by filtration and purification steps to obtain the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification steps may include distillation under reduced pressure to isolate the ester from other by-products.
化学反应分析
Types of Reactions
Tert-butyl ethyl fumarate undergoes various chemical reactions, including:
Esterification: The formation of esters from carboxylic acids and alcohols.
Hydrolysis: The breakdown of the ester into its corresponding carboxylic acid and alcohol under acidic or basic conditions.
Transesterification: The exchange of the ester group with another alcohol, facilitated by catalysts such as sodium tert-butoxide.
Common Reagents and Conditions
Esterification: DCC and DMAP in dichloromethane.
Hydrolysis: Acidic or basic aqueous solutions.
Transesterification: Sodium tert-butoxide in anhydrous conditions.
Major Products Formed
Hydrolysis: Fumaric acid and tert-butyl alcohol.
Transesterification: New esters depending on the alcohol used in the reaction.
科学研究应用
Tert-butyl ethyl fumarate has several applications in scientific research:
Biology: Investigated for its potential role in biochemical pathways and as a model compound for studying ester hydrolysis.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.
作用机制
The mechanism of action of tert-butyl ethyl fumarate involves its reactivity as an ester. In esterification reactions, the compound acts as a nucleophile, attacking the carbonyl carbon of carboxylic acids to form new ester bonds. In hydrolysis, the ester bond is cleaved by water molecules, resulting in the formation of the corresponding carboxylic acid and alcohol .
相似化合物的比较
Similar Compounds
Methyl ethyl fumarate: An ester of fumaric acid with methyl and ethyl groups.
Diethyl fumarate: An ester of fumaric acid with two ethyl groups.
Tert-butyl methyl fumarate: An ester of fumaric acid with tert-butyl and methyl groups.
Uniqueness
Tert-butyl ethyl fumarate is unique due to the presence of both tert-butyl and ethyl groups, which confer distinct steric and electronic properties. This combination allows for specific reactivity patterns and applications that may not be achievable with other similar esters .
属性
分子式 |
C10H16O4 |
|---|---|
分子量 |
200.23 g/mol |
IUPAC 名称 |
4-O-tert-butyl 1-O-ethyl (E)-but-2-enedioate |
InChI |
InChI=1S/C10H16O4/c1-5-13-8(11)6-7-9(12)14-10(2,3)4/h6-7H,5H2,1-4H3/b7-6+ |
InChI 键 |
CZFQVAZEWFKUTC-VOTSOKGWSA-N |
手性 SMILES |
CCOC(=O)/C=C/C(=O)OC(C)(C)C |
规范 SMILES |
CCOC(=O)C=CC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(1-{[(4-methoxyphenyl)carbamoyl]methyl}-1H-pyrazol-4-yl)prop-2-enamide](/img/structure/B13552191.png)
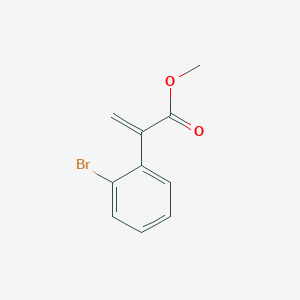
![2-({4-[(Cyclopentyloxy)carbonyl]phenyl}amino)benzoic acid](/img/structure/B13552196.png)
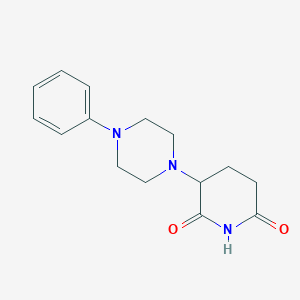
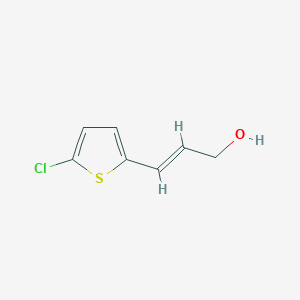
![N-(2-{[(1,4-dimethyl-1H-pyrazol-3-yl)methyl]amino}ethyl)-3-fluoro-4-methylbenzamide hydrochloride](/img/structure/B13552204.png)
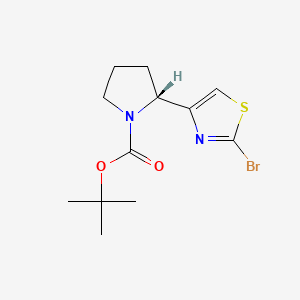
![5-methanesulfonyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylicacid](/img/structure/B13552211.png)
